
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl ((2R,3R,4R,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-(dimethylamino)methylene)amino)-6-oxo-1,6-dihydro-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl) (2-cyanoethyl) phosphate is a complex organic compound. It features a purine base, a tetrahydrofuran ring, and a phosphate group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection of hydroxyl groups, formation of the purine base, and subsequent phosphorylation. Typical reagents might include tert-butyldimethylsilyl chloride for protection, and various phosphorylating agents.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for yield and purity, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Potentially at the hydroxymethyl group.
Reduction: Possible at the purine base.
Substitution: Likely at the phosphate group.
Common Reagents and Conditions
Common reagents might include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products would depend on the specific reactions, but could include oxidized or reduced forms of the compound, or derivatives with substituted phosphate groups.
科学的研究の応用
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a nucleotide analog.
Medicine: Possibly in drug development, particularly for antiviral or anticancer therapies.
Industry: As a specialty chemical in various applications.
作用機序
The mechanism of action would depend on its specific application. For example, as a nucleotide analog, it might inhibit DNA or RNA synthesis by incorporating into the nucleic acid chain and causing chain termination.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Cytidine triphosphate (CTP): Another nucleotide involved in cellular processes.
Uniqueness
This compound’s uniqueness lies in its specific structure, which combines a purine base with a protected hydroxyl group and a phosphate group, potentially offering unique properties and applications.
特性
分子式 |
C25H40N7O8PSi |
|---|---|
分子量 |
625.7 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] 2-cyanoethyl prop-2-enyl phosphate |
InChI |
InChI=1S/C25H40N7O8PSi/c1-9-12-36-41(35,37-13-10-11-26)39-19-17(14-33)38-23(20(19)40-42(7,8)25(2,3)4)32-16-27-18-21(32)29-24(30-22(18)34)28-15-31(5)6/h9,15-17,19-20,23,33H,1,10,12-14H2,2-8H3,(H,29,30,34)/b28-15+/t17-,19-,20-,23-,41?/m1/s1 |
InChIキー |
NOJIJRBENLXFTN-QGXZXQALSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)CO)OP(=O)(OCCC#N)OCC=C |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N=CN(C)C)CO)OP(=O)(OCCC#N)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


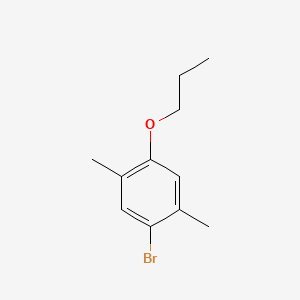
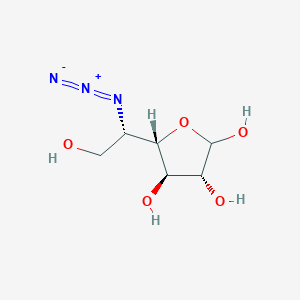
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)
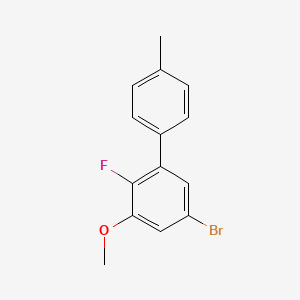
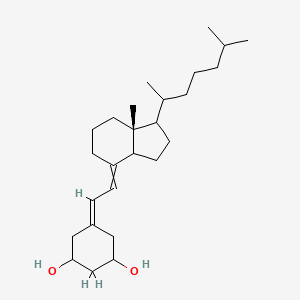

![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
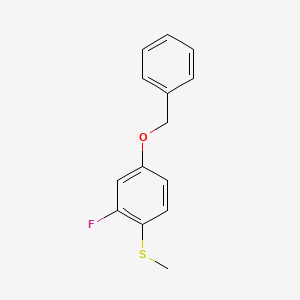
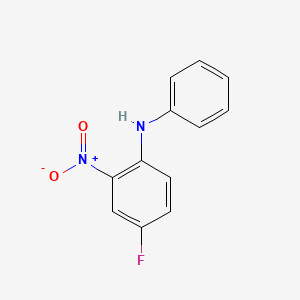
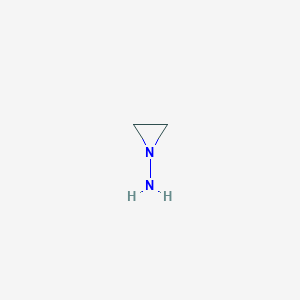
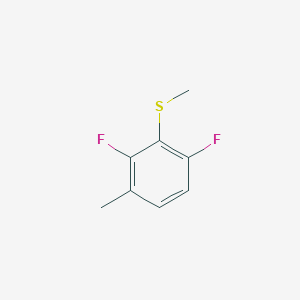
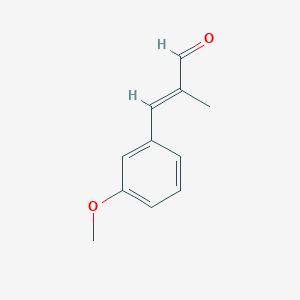
![1-((1S,3R,4R,7R)-7-Hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14762734.png)
